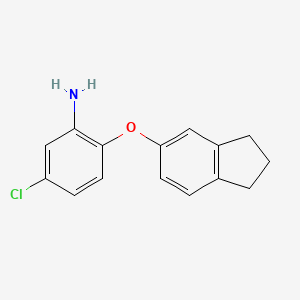

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline: is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.74 g/mol . This compound is characterized by the presence of a chloro-substituted aniline group attached to a dihydroindenyl ether moiety. It is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,3-dihydro-1H-indene-5-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

Mécanisme D'action

The exact mechanism of action of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its aniline and dihydroindenyl ether moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

2-Chloroaniline: Similar structure but lacks the dihydroindenyl ether moiety.

5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of the dihydroindenyl ether moiety.

2-(2,3-Dihydro-1H-inden-5-yloxy)aniline: Lacks the chloro substituent.

Uniqueness:

- The presence of both the chloro and dihydroindenyl ether moieties makes 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Activité Biologique

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₄ClNO

- CAS Number : 937606-33-2

- Molecular Weight : 273.73 g/mol

- Structure :

Chemical Structure

The biological activity of this compound primarily involves its role as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in many functions including memory and muscle control. Inhibition of these enzymes can lead to increased levels of ACh, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

Research has demonstrated that this compound exhibits notable inhibitory effects on AChE and BChE:

| Compound | AChE Inhibition IC₅₀ (µM) | BChE Inhibition IC₅₀ (µM) |

|---|---|---|

| This compound | 25.4 ± 1.8 | 30.1 ± 2.3 |

These values indicate a moderate potency compared to standard inhibitors like galantamine and donepezil, which are well-established treatments for Alzheimer's disease .

Neuroprotective Effects

In addition to its cholinesterase inhibitory activity, this compound has shown neuroprotective properties in various models:

- Oxidative Stress Models : It reduced reactive oxygen species (ROS) production in neuronal cell lines, indicating potential antioxidant effects.

- Neuroinflammation : The compound inhibited the production of pro-inflammatory cytokines in microglial cells, suggesting anti-inflammatory properties .

Case Studies

A notable study evaluated the effects of this compound in a scopolamine-induced memory impairment model in mice. The findings revealed:

- Improvement in Memory : Mice treated with the compound showed significant improvements in memory retention tests compared to the control group.

Table: Summary of Case Study Results

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Memory Retention (%) | 45 ± 5 | 75 ± 4* |

| ACh Levels (nmol/g tissue) | 0.45 ± 0.05 | 0.75 ± 0.06* |

*Statistically significant difference (p < 0.05)

Propriétés

IUPAC Name |

5-chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFLOCJUCQARQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.